Methyl myristoleate is an unsaturated fatty acid methyl ester with the chemical formula and a molecular weight of approximately 240.38 g/mol. It is also known by various names, including cis-9-tetradecenoic acid methyl ester and myristoleic acid methyl ester. This compound features a double bond in its carbon chain, specifically at the ninth carbon, which classifies it as a monounsaturated fatty acid. Methyl myristoleate is primarily derived from myristoleic acid, which is found in certain vegetable oils and animal fats.
Research suggests that methyl myristoleate may influence various biological processes. It can be incorporated into cellular membranes, potentially affecting membrane fluidity and function. Studies also suggest it might modulate signaling pathways involved in inflammation and cell proliferation []. However, the specific mechanisms require further investigation.
Methyl myristoleate has been studied for its potential biological activities, particularly its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions. Additionally, it has been shown to possess antimicrobial properties, making it of interest in pharmacological applications.
Methyl myristoleate can be synthesized through several methods:
Methyl myristoleate has diverse applications:
Studies on methyl myristoleate have focused on its interactions with biological systems. For instance:
Methyl myristoleate shares structural similarities with other fatty acid methyl esters. Here are some comparable compounds:
Compound Name | Formula | Characteristics |
---|---|---|
Methyl oleate | C18H34O2 | Contains one double bond; widely used in biodiesel. |
Methyl palmitate | C16H32O2 | Saturated fatty acid; less reactive than unsaturated esters. |
Methyl stearate | C18H36O2 | Saturated; commonly found in fats and oils. |
Methyl linoleate | C18H32O2 | Contains two double bonds; more reactive than methyl myristoleate. |
Methyl laurate | C12H24O2 | Shorter chain; saturated fatty acid; used in food and cosmetics. |
Methyl myristoleate's uniqueness lies in its specific unsaturation at the ninth carbon position, which influences its biological activity and reactivity compared to other similar compounds. This characteristic may enhance its anti-inflammatory effects while providing distinct physical properties that make it suitable for various applications across nutraceuticals, cosmetics, and pharmaceuticals.